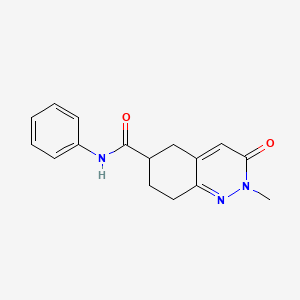

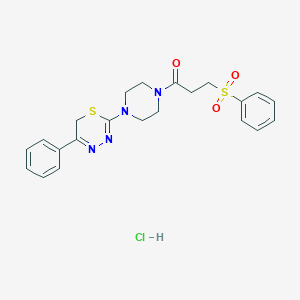

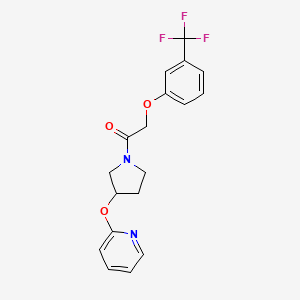

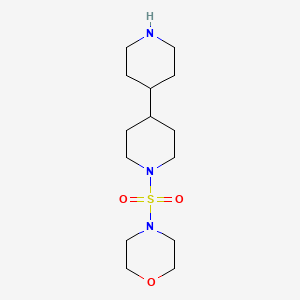

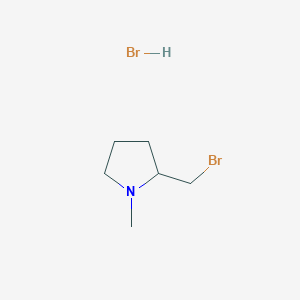

![molecular formula C14H19N3O5 B2875429 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate CAS No. 2034208-78-9](/img/structure/B2875429.png)

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized via a variety of methods. One of the simplest methods for the synthesis of imidazolones is condensation of acyloins with monosubstituted ureas . The reactions proceed in various solvents and both under the conditions of acidic catalysis and without catalyst .Molecular Structure Analysis

The molecular structure of imidazoles and its derivatives can be complex and depends on the specific substituents attached to the imidazole ring. The structure can be analyzed by calculating the activation energy and by analyzing their crystal structures .Chemical Reactions Analysis

The chemical reactions of imidazoles and its derivatives can be diverse, depending on the specific substituents attached to the imidazole ring. For example, imidazoles can undergo reactions with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles and its derivatives can vary widely depending on the specific substituents attached to the imidazole ring. For example, the compound “[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride” is a solid with a molecular weight of 192.64 .科学的研究の応用

Biological Activity of Benzimidazole Derivatives

Benzimidazole compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. A study by al-Hakimi et al. (2020) synthesized a ligand from a benzimidazole derivative and examined its complexes for biological activity. The Cd (II) complex showed the highest antifungal and antibacterial activities, while in vitro antitumor activities revealed significant cytotoxicity against various cancer cell lines, showcasing the therapeutic potential of benzimidazole derivatives in medicinal chemistry (al-Hakimi et al., 2020).

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds, including benzimidazole derivatives, as corrosion inhibitors for N80 steel in HCl solution. Their studies demonstrated that these compounds act as mixed-type inhibitors, showcasing the utility of benzimidazole derivatives in protecting industrial materials against corrosion. This finding underscores the relevance of such compounds in materials science and engineering (Yadav et al., 2015).

Environmental Applications

Research by Donnelly and Dagley (1980) on Pseudomonas putida's metabolism of aromatic acids hints at the environmental degradation capabilities of microbes towards benzimidazole derivatives. Though the specific compound was not the focus, the study indicates the potential of using such structures in environmental bioremediation efforts, particularly in the degradation of aromatic pollutants (Donnelly & Dagley, 1980).

Catalytic and Synthetic Applications

Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with benzimidazole-based ligands as models for methane monooxygenases, highlighting their role in the selective hydroxylation of alkanes. This research demonstrates the catalytic potential of benzimidazole derivatives in organic synthesis and industrial processes, offering insights into their application in developing environmentally friendly catalysts (Sankaralingam & Palaniandavar, 2014).

作用機序

Target of Action

The primary targets of the compound “1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes

Safety and Hazards

将来の方向性

The future directions of research into imidazoles and its derivatives are promising. There is ongoing research into the synthesis of imidazoles and its derivatives, with a focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

特性

IUPAC Name |

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOFTPYCLQIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2875364.png)